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Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to address common issues encountered when validating CRISPR-Cas9 edits using

Sanger sequencing.

Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to validate my
CRISPR edit using Sanger sequencing?
The first step is to perform a polymerase chain reaction (PCR) to amplify the genomic region

targeted by the CRISPR-Cas9 system.[1][2] This PCR product is then purified and sent for

Sanger sequencing. It is crucial to sequence both an unedited control sample and your edited

sample to compare the results.[1][2]

Q2: How should I design my PCR primers for amplifying
the target region?
Primers should be designed to flank the CRISPR cut site, typically amplifying a region of 400-

800 base pairs.[3] It's recommended to have at least 200 base pairs of sequence on either side

of the editing site within the amplicon.[2] Primer specificity is critical, and you can use tools like

BLAST to check for potential off-target amplification.[4] Ensure your primers have a GC content

between 50-55% and a melting temperature (Tm) above 45°C.[5]
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Q3: My Sanger sequencing chromatogram looks messy
or has overlapping peaks after the cut site. What does
this mean?
Overlapping peaks in a Sanger chromatogram, starting from the CRISPR target site, are a

common indicator of successful editing in a pooled cell population.[6][7] This occurs because

CRISPR-Cas9 introduces a variety of insertions and deletions (indels), creating a

heterogeneous mixture of DNA sequences. The sequencing reaction reads all these different

sequences simultaneously, resulting in a jumbled chromatogram downstream of the edit site.[8]

[9]

Q4: How can I analyze my Sanger sequencing data to
determine editing efficiency?
Several online tools can deconvolute the mixed Sanger sequencing data to estimate editing

efficiency and identify the types of indels present. Popular tools include TIDE (Tracking of

Indels by Decomposition), ICE (Inference of CRISPR Edits), and DECODR (Deconvolution of

Complex DNA Repair).[1][10][11][12] These tools compare the sequencing trace of your edited

sample to the unedited control to quantify the frequency of indels.[2]

Q5: What is the difference between TIDE and ICE?
Both TIDE and ICE are web-based tools that analyze Sanger sequencing data to quantify

CRISPR editing efficiency.[1][12] TIDE was one of the earlier methods developed for this

purpose.[1] ICE is a newer tool from Synthego that also determines the relative abundance and

types of indels.[1] Some studies suggest that for certain types of edits, tools like DECODR may

offer higher accuracy.[10]

Q6: Can I use Sanger sequencing to validate single
nucleotide polymorphisms (SNPs) or small
insertions/deletions?
Yes, Sanger sequencing is a suitable method for confirming specific nucleotide changes.[13]

For analyzing the frequency of SNPs in a mixed population, software like the Applied

Biosystems Minor Variant Finder can be utilized.[13] For specific knock-ins, a variation of the
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TIDE tool called TIDER (Tracking of insertions, deletions, and recombination events) can be

used.[2][11]

Q7: What if I don't see any mixed peaks in my
chromatogram?
If the chromatogram from your edited sample looks identical to your control, it could indicate

that the editing was inefficient or unsuccessful. However, if you are analyzing a clonal

population (derived from a single cell), a clean chromatogram is expected and indicates a

homozygous or biallelic edit that needs to be confirmed by aligning the sequence to the

reference.[9]

Troubleshooting Guides
Problem 1: Failed or Poor-Quality Sequencing Reaction
Symptoms:

No sequence data or very short reads.

Low signal intensity or "noisy" data with many "N" calls.[5]

Possible Causes and Solutions:
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Cause Solution

Poor DNA Template Quality

Ensure your genomic DNA or PCR product is

pure. Contaminants like proteins or residual

reagents from PCR can inhibit the sequencing

reaction.[5] Use a column-based purification kit

for your PCR product.[14][15]

Incorrect Template or Primer Concentration

Quantify your DNA and primer concentrations

accurately. For plasmids, a concentration of 40-

100 ng/µl is often recommended, while for PCR

products, 1.5 ng/µl per 100 bases is a good

starting point.[16] Primers are typically

submitted at a concentration of 10 µM.[16]

Poor Primer Design

Your sequencing primer should be specific to

your template. Check for secondary structures

and runs of identical nucleotides, especially G's,

which can affect sequencing quality.[5]

Multiple Priming Sites

The sequencing primer may be binding to more

than one location on the template, resulting in a

mixed signal from the start of the read.[17]

Verify primer specificity using tools like BLAST.

[4]

Problem 2: Unexpected Peaks or Artifacts in the
Chromatogram
Symptoms:

Small, out-of-phase peaks between the main, evenly spaced peaks.[18]

A sudden drop in signal quality or a "hard stop" in the sequence.[17]

Possible Causes and Solutions:
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Cause Solution

Sequencing Artifacts

Minor, out-of-phase peaks can sometimes be

artifacts from the sequencing process, such as

dye blobs or capillary issues.[18] Sequencing

the opposite strand with a reverse primer can

help confirm if the peak is a true variant or an

artifact.[18]

Secondary Structure in the Template

Regions of the DNA template with strong

secondary structures (e.g., hairpins) can cause

the polymerase to dissociate, leading to an

abrupt end to the sequence read.[17] Some

sequencing facilities offer special protocols for

difficult templates.[14]

Heterozygous Indels in a Clonal Population

If you have isolated a single-cell clone, you

might still see overlapping peaks if the cell has

two different edits on its two alleles (biallelic

heterozygous mutation).[6][19]

Problem 3: Difficulty Interpreting Results from Analysis
Tools (TIDE, ICE, etc.)
Symptoms:

Low confidence scores or error messages from the analysis software.

Discrepancy between the expected edit and the software output.

Possible Causes and Solutions:
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Cause Solution

Poor Quality Input Data

The accuracy of these tools depends on high-

quality Sanger sequencing data for both the

control and edited samples. Ensure your

chromatograms are clean, especially in the

region upstream of the cut site.

Incorrect sgRNA Sequence Input

Double-check that you have entered the correct

guide RNA sequence into the software, as this is

used as a reference point for the analysis.[1][2]

Complex Edits

For more complex edits, such as large

insertions or deletions, the deconvolution

algorithms may be less accurate.[10] In these

cases, it may be necessary to subclone the

PCR products into a plasmid and sequence

individual clones to resolve the different alleles.

[9][13][20]

Experimental Protocols
Protocol 1: PCR Amplification of Target Locus

Primer Design: Design forward and reverse primers that flank the CRISPR target site,

amplifying a 400-800 bp product.

Genomic DNA Extraction: Isolate high-quality genomic DNA from both your control and

CRISPR-edited cell populations.[21]

PCR Reaction Setup: Prepare a standard PCR reaction mix containing your genomic DNA,

primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

PCR Cycling: Perform PCR with an appropriate annealing temperature for your primers and

a sufficient extension time for your amplicon size.

Verify Amplification: Run a small amount of your PCR product on an agarose gel to confirm

that you have a single band of the expected size.[8]
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PCR Product Purification: Purify the remaining PCR product using a spin column-based kit to

remove primers, dNTPs, and polymerase.[14]

Quantification: Measure the concentration of your purified PCR product.

Protocol 2: Sanger Sequencing and Data Analysis
Sample Submission: Submit your purified PCR products (both control and edited samples)

and your sequencing primers to a sequencing facility.

Receive Data: You will typically receive .ab1 (chromatogram) and .seq (text) files for each

sample.[5]

Visual Inspection: Open the .ab1 files using a chromatogram viewer (e.g., SnapGene Viewer,

4Peaks) to visually inspect the quality of the sequencing data.[14] Look for clean, well-

defined peaks in the control sample and the characteristic overlapping peaks in the edited

sample downstream of the cut site.

Analysis with TIDE/ICE:

Navigate to the TIDE or ICE website.[11][12]

Upload the .ab1 file for your control sample.

Upload the .ab1 file for your edited sample.

Enter the 20-nucleotide guide RNA sequence.

Run the analysis to obtain the editing efficiency and a profile of the indels in your sample

population.

Data Presentation
Comparison of Common Sanger Sequencing Analysis
Tools
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Tool Key Features Input Required Output

TIDE

Quantifies indel

frequency and

spectrum.[1][2][11]

Control and edited

sample .ab1 files,

sgRNA sequence.[2]

[11]

Indel efficiency (%),

graph of indel

distribution.[2]

ICE

Quantifies indel

frequency, provides

detailed information

on indel types and

distribution.[1]

Control and edited

sample .ab1 files,

sgRNA sequence.[1]

ICE score (indel

frequency),

distribution of indels.

[1]

DECODR

Deconvolutes

complex DNA repair

patterns.[10]

Control and edited

sample .ab1 files,

sgRNA sequence.

Indel frequency,

deconvolution of indel

sequences.[10]

TIDER

Quantifies homology-

directed repair (HDR)

events and non-

templated indels.[2]

[11]

Control, edited, and

reference template

.ab1 files.[11]

Frequencies of

templated mutations

and non-templated

indels.[11]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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